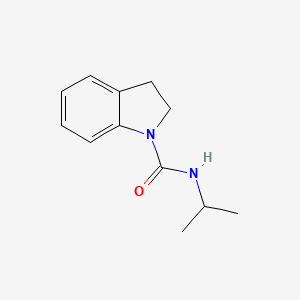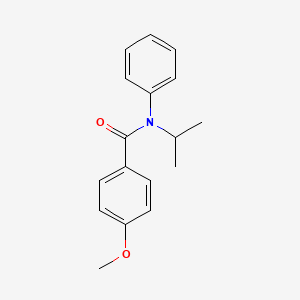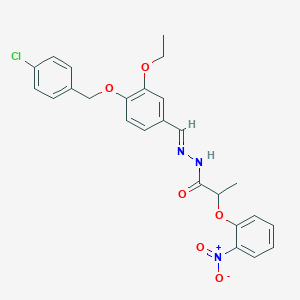![molecular formula C17H17N3O4 B12010388 N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12010388.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalic acid dihydrate to form the final oxamide product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer cells, the compound may induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
- N’-[(E)-(2-bromophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
- N’-[(E)-(4-fluorophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is unique due to the presence of both hydroxyl groups on the phenyl ring, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Propriétés
Formule moléculaire |
C17H17N3O4 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H17N3O4/c1-2-11-3-6-13(7-4-11)19-16(23)17(24)20-18-10-12-5-8-14(21)9-15(12)22/h3-10,21-22H,2H2,1H3,(H,19,23)(H,20,24)/b18-10+ |
Clé InChI |
QBCUIDVJURJPHI-VCHYOVAHSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12010333.png)


![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)

![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)

![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)

![N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B12010399.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)
